5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a tert-butoxycarbonyl (Boc)-protected piperidine moiety at the 2-position and a methyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibitors or receptor modulators . Its Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid functionality allows for further derivatization via coupling reactions .
Properties
IUPAC Name |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)18-10-6-5-7-12(18)11-8-9-13(14(19)20)17(11)4/h8-9,12H,5-7,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKYEDMRESBBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology: It can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position Matters : Piperidine at the 2-yl position (target compound) vs. 4-yl () significantly alters conformational flexibility and target engagement.
Electron-Deficient Groups Enhance Reactivity : Fluorine () or selenium () substituents improve binding but may reduce synthetic yields.
Protecting Group Trade-offs : Boc offers ease of removal, while Fmoc () provides orthogonal protection but complicates purification .
Biological Activity
5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
This structure includes a pyrrole ring, which is known for its biological significance, particularly in drug design.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit notable antimicrobial activities. A study focused on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring can enhance anti-tuberculosis (TB) activity. Compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased potency against TB |
| Electron-withdrawing substituents | Enhanced stability and activity |
| Replacement of small groups with larger ones | Improved interaction with target sites |
In particular, the presence of the tert-butoxycarbonyl group enhances solubility and bioavailability, making it a favorable modification in drug development .
Case Study 1: Antitubercular Activity
A series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity. Among these, compounds with bulky substituents demonstrated significantly higher activity compared to those with smaller groups. For instance, a compound with an adamantyl group exhibited potency comparable to first-line anti-TB drugs like isoniazid .
Case Study 2: Target Identification
The mechanism of action for these compounds was explored through target identification studies. The compounds were tested against Mycobacterium smegmatis expressing wild-type and mutated variants of the mmpL3 gene from M. tuberculosis. The results confirmed that these pyrrole derivatives inhibit mycolic acid biosynthesis, a critical pathway for the survival of the bacteria .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 5-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid?
Answer:
The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings and Boc deprotection. For example, a two-step protocol may include:
Coupling Reaction : Use tert-butyl XPhos and palladium diacetate under inert atmosphere at 40–100°C in tert-butanol for 5.5 hours to assemble the pyrrole-piperidine backbone .
Deprotection : Treat the intermediate with aqueous HCl at 93–96°C for 17 hours to remove the Boc group .
Yields vary depending on reaction scale and purification methods (e.g., column chromatography or LC-MS-guided isolation) .
Advanced: How can reaction conditions be optimized to mitigate low yields during palladium-catalyzed coupling steps?
Answer:
Low yields in coupling steps often stem from catalyst poisoning or incomplete substrate activation. Optimization strategies include:
- Catalyst Screening : Test alternative ligands (e.g., XPhos vs. SPhos) to improve catalytic efficiency .
- Temperature Gradients : Perform reactions under reflux (100°C) to enhance reactivity while monitoring for decomposition via TLC or HPLC .
- Inert Atmosphere : Use degassed solvents and rigorous nitrogen purging to prevent oxidation of sensitive intermediates .
Evidence from analogous piperidine-pyrrole syntheses suggests cesium carbonate as a superior base for deprotonation .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation exposure. The compound is classified as H315 (skin irritation) and H319 (eye irritation) .
- First Aid : In case of contact, rinse eyes with water for 15 minutes and seek medical attention. For skin exposure, wash thoroughly with soap and water .
Advanced: How does the Boc group influence the compound’s stability under acidic or basic conditions?
Answer:
The tert-butoxycarbonyl (Boc) group provides steric protection to the piperidine nitrogen but is labile under strong acids (e.g., HCl in dioxane) . Key considerations:
- Acidic Hydrolysis : Boc removal requires prolonged heating (e.g., 93–96°C for 17 hours with HCl) to avoid side reactions .
- Basic Conditions : The Boc group remains stable in weakly basic environments (e.g., K₂CO₃ in acetonitrile), enabling selective functionalization of other sites .
Storage at 2–8°C in anhydrous conditions prevents premature deprotection .
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrole ring protons (δ 6.5–7.5 ppm) .
- LC-HRMS : Accurate mass analysis (e.g., [M+H]+ = calculated 319.40 g/mol) validates molecular formula .
- FTIR : Peaks at ~1680–1720 cm⁻¹ indicate carboxylic acid and Boc carbonyl stretches .
Advanced: How should researchers resolve discrepancies in reported synthetic yields across studies?
Answer:
Contradictory yields may arise from differences in:
- Catalyst Purity : Use freshly opened palladium catalysts to avoid deactivation .
- Workup Procedures : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄) to identify optimal recovery .
- Scale Effects : Pilot small-scale reactions (e.g., 250 mg) before scaling up, as yields often decrease with larger batches due to mixing inefficiencies .
Advanced: What chromatographic methods are suitable for purifying this compound?
Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve polar byproducts .
- Flash Chromatography : Employ silica gel and a 5–10% methanol/dichloromethane gradient for Boc-protected intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs .
Basic: What are the acute toxicity profiles and disposal guidelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
